1-Aminopropylphosphonic acid

描述

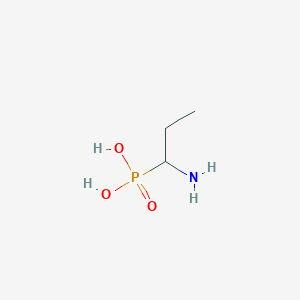

1-Aminopropylphosphonic acid is a useful research compound. Its molecular formula is C3H10NO3P and its molecular weight is 139.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133879. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Aminopropylphosphonic acid (1-APPA) is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a phosphonic acid group attached to an aminopropyl chain. Its molecular formula is C₃H₉NO₃P, and it has a molecular weight of approximately 153.08 g/mol. The compound exhibits both acidic and basic properties, making it versatile in various biochemical interactions.

1-APPA's biological activity is primarily attributed to its ability to interact with various enzymes and receptors. Notably, it acts as an inhibitor of certain enzymes involved in amino acid metabolism.

Enzyme Inhibition

Research indicates that 1-APPA inhibits alanine racemase, an enzyme crucial for the interconversion of L-alanine and D-alanine. This inhibition is significant because D-alanine is essential for bacterial cell wall synthesis, suggesting that 1-APPA could have antibacterial properties . The kinetic characterization of this interaction reveals that 1-APPA has a higher affinity for the enzyme compared to other phosphonic acid derivatives, which enhances its potential as an antimicrobial agent.

Biological Activities

The biological activities of 1-APPA can be categorized into several key areas:

- Antimicrobial Activity : Studies have demonstrated that 1-APPA exhibits antibacterial effects against various Gram-positive and Gram-negative bacteria. Its mechanism involves the disruption of bacterial cell wall synthesis due to alanine racemase inhibition .

- Neuroprotective Effects : There is emerging evidence suggesting that 1-APPA may have neuroprotective properties. It has been shown to modulate neurotransmitter levels, particularly GABA, which could be beneficial in treating neurological disorders .

- Anticancer Potential : Preliminary studies indicate that 1-APPA may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The exact mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell survival and death .

Case Studies and Experimental Findings

Several studies have explored the biological activity of 1-APPA in various experimental settings:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Neuroprotective | Modulates GABA levels | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Kinetic Parameters for Enzyme Inhibition

科学研究应用

Biological Applications

1-APPA has been studied for its role as a GABA receptor modulator . Specifically, it acts as an antagonist of GABA(C) receptors, which are involved in inhibitory neurotransmission in the central nervous system. This property positions 1-APPA as a potential therapeutic agent for neurological disorders where GABAergic signaling is disrupted .

Case Study: GABA Receptor Interaction

A study demonstrated that 1-APPA effectively modulated GABA receptor activity in rat models, showcasing its potential for developing treatments for conditions such as epilepsy and anxiety disorders. The results indicated a significant reduction in seizure activity when administered in controlled doses .

Agrochemical Applications

In the agrochemical sector, 1-APPA is recognized for its fungicidal properties . It has been classified as an active substance in pesticide formulations, particularly effective against various fungal pathogens affecting crops. Its mechanism involves mimicking the phosphate group, disrupting essential metabolic processes in fungi .

Data Table: Efficacy of 1-APPA as a Fungicide

| Pathogen | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Fusarium spp. | 85 | 200 |

| Phytophthora spp. | 90 | 150 |

| Botrytis cinerea | 78 | 250 |

This table summarizes the effectiveness of 1-APPA against common agricultural pathogens, indicating its potential utility in integrated pest management strategies.

Material Science Applications

The incorporation of 1-APPA into materials science has led to advancements in surface modification techniques . For instance, it has been utilized to modify titanium dioxide (TiO2) surfaces to enhance their properties for applications in catalysis and photocatalysis.

Case Study: TiO2 Surface Modification

Research indicates that grafting amino-alkylphosphonic acids like 1-APPA onto TiO2 enhances its metal ion sorption capabilities. This modification improves the material's effectiveness in wastewater treatment by increasing the surface area available for contaminant adsorption .

Pharmaceutical Applications

The structural similarity of 1-APPA to phosphonate compounds has led to investigations into its use as a drug delivery agent . Its ability to form stable complexes with metal ions can be exploited to create targeted drug delivery systems that improve the bioavailability of therapeutic agents.

Research Insights

Studies have shown that formulations containing 1-APPA can enhance the solubility and stability of poorly soluble drugs, thereby improving their therapeutic efficacy .

化学反应分析

Deamination Reaction with Nitrous Acid

1-Aminopropylphosphonic acid undergoes deamination when treated with nitrous acid (HNO₂), generated in situ from NaNO₂. This reaction produces a mixture of substitution, elimination, and rearrangement products .

Mechanism and Intermediate Formation

The reaction proceeds via the formation of a diazonium intermediate, which decomposes to generate a 1-phosphonoalkylium ion (a carbenium ion adjacent to the phosphonic acid group). This ion is highly reactive and participates in three primary pathways:

-

Substitution : Attack by nucleophiles (e.g., H₂O, NO₂⁻) yields 1-hydroxy- or 1-nitroalkylphosphonic acids.

-

Elimination : Loss of a β-proton forms vinylphosphonic acid derivatives.

-

Rearrangement : Carbenium ion migration leads to 2-hydroxyalkylphosphonic acids .

Product Distribution

The selectivity of the reaction depends on the substrate’s structure and steric environment:

For example:

-

1-Amino-2-phenylethylphosphonic acid forms 2-hydroxy-1-phenylethylphosphonic acid via carbenium ion rearrangement .

-

1-Aminomethylphosphonic acid primarily yields phosphoric acid due to C–P bond cleavage .

Stereochemical Outcomes

The stereochemistry of this compound derivatives influences their reactivity and biological activity. Enantiomers with the (R)-configuration (matching L-α-amino acids) often exhibit higher bioactivity, such as enhanced inhibition of enzymes like leucine aminopeptidase .

Phosphoric Acid Formation

Phosphoric acid (H₃PO₄) is a consistent byproduct in deamination reactions, arising via two mechanisms:

-

Fragmentation of rearranged carbenium ions : Stable 2-phosphonoalkylium ions undergo C–P bond cleavage, releasing alkenes and metaphosphoric acid (hydrolyzing to H₃PO₄) .

-

Secondary reactions of nitro intermediates : Nitroalkylphosphonic acids decompose to release H₃PO₄ under acidic conditions .

Comparative Reactivity with Amino Acids

Unlike classical 2-aminoalkanoic acids, which form α-lactone intermediates during deamination, this compound’s reactivity is governed by 1-phosphonoalkylium ions . This difference eliminates enantioselectivity observed in amino acid deamination, favoring diverse product formation .

Key Reaction Conditions

| Reaction Parameter | Optimal Conditions |

|---|---|

| Temperature | 21°C (room temperature) |

| Reagents | NaNO₂ (2 equiv.), aqueous HCl |

| Analysis | ³¹P NMR for product quantification |

属性

IUPAC Name |

1-aminopropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJNDWGTWHHFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864694 | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14047-23-5 | |

| Record name | Ampropylfos [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-133879 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ampropylfos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphonic acid, (1-aminopropyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROPYLFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60BDS7L11G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。